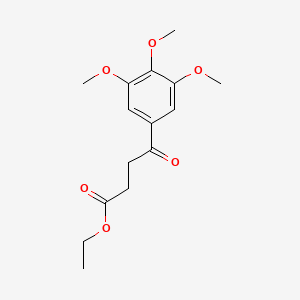

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

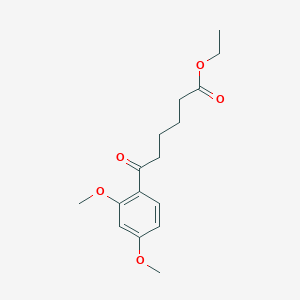

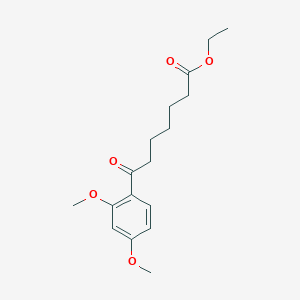

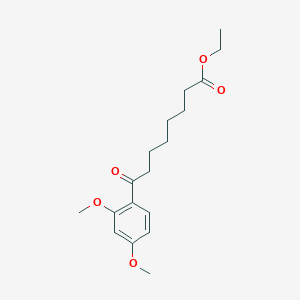

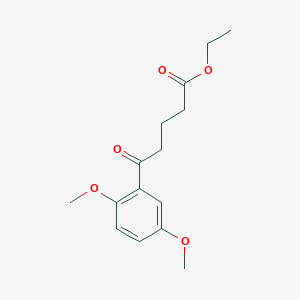

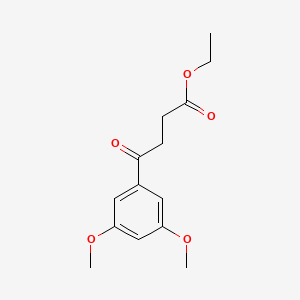

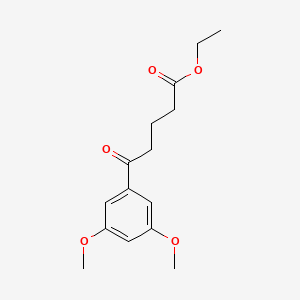

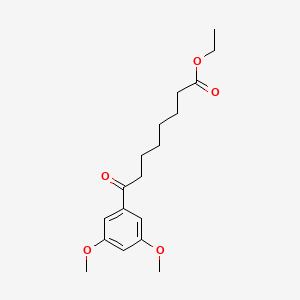

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C14H18O6 . It is also known by several synonyms such as ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propanoate, butyric 3,4,5-trimethoxybenzoic anhydride, and ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propionate .

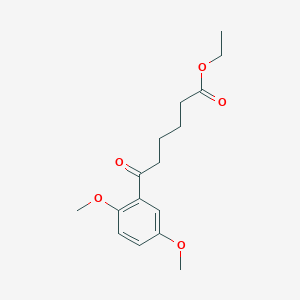

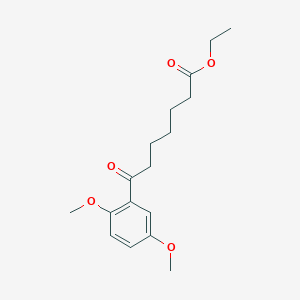

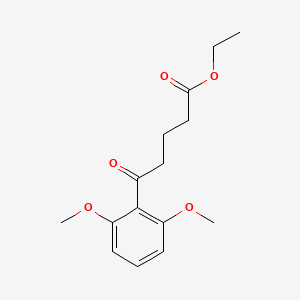

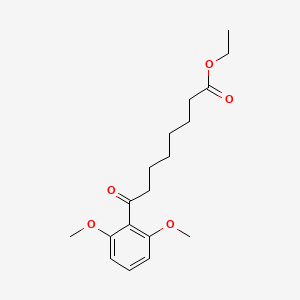

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is characterized by a central phenyl ring substituted with three methoxy groups and a butanoate group . The exact structure can be represented by the SMILES notation: CCOC(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC .

Physical And Chemical Properties Analysis

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a crystalline powder with a molecular weight of 282.29 g/mol . It has a melting point range of 86°C to 91°C .

Scientific Research Applications

Biological Activity

The compound’s related functional group, 3,4,5-trimethoxyphenyl (TMP), is a core structure in various biologically active molecules found in natural products and synthetic compounds .

Synthesis and Design

There has been research on designing and synthesizing derivatives of related compounds for biological evaluation .

Anticancer Activity

Studies have been conducted on novel derivatives tethered with 3,4,5-trimethoxycinnamamide for their potential anticancer activity .

Future Directions

Mechanism of Action

Target of Action

Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities

Biochemical Pathways

Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.

Pharmacokinetics

Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Related compounds have shown promising cytostatic activity against multiple cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .

properties

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVKSUEKGYRDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645847 |

Source

|

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate | |

CAS RN |

856811-67-1 |

Source

|

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.